1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine
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Overview
Description
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine is an organic compound characterized by its unique chemical structure, which includes a diethoxyphenyl group and a methylsulfonylethanamine moiety
Preparation Methods
The synthesis of 1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine typically involves several steps, starting with the preparation of the diethoxyphenyl precursor. One common method involves the reaction of 3,4-diethoxybenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as sodium hydroxide, and may require specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This typically includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and product distribution .
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity . These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Comparison with Similar Compounds
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the sulfonylethanamine moiety.
1-(3,4-Dimethoxyphenyl)-2-methylsulfonylethanamine: This compound differs by having methoxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C13H21NO4S |
---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-methylsulfonylethanamine |
InChI |
InChI=1S/C13H21NO4S/c1-4-17-12-7-6-10(8-13(12)18-5-2)11(14)9-19(3,15)16/h6-8,11H,4-5,9,14H2,1-3H3 |
InChI Key |
ICHOJURVODDUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CS(=O)(=O)C)N)OCC |
Origin of Product |
United States |
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